molecular formula C21H21NO6 B2503402 Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate CAS No. 847406-11-5

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate

Cat. No.: B2503402
CAS No.: 847406-11-5
M. Wt: 383.4
InChI Key: DIDKODGALCWNLE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with an ethyl carboxylate group at position 2 and a 3,4-dimethoxyphenylacetamido moiety at position 3. The 3,4-dimethoxy substituents on the phenyl ring are notable for their electron-donating properties, which may enhance stability and influence pharmacological interactions. Benzofuran derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects .

Properties

IUPAC Name

ethyl 3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-4-27-21(24)20-19(14-7-5-6-8-15(14)28-20)22-18(23)12-13-9-10-16(25-2)17(11-13)26-3/h5-11H,4,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDKODGALCWNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzofuran core with an acylating agent, such as acetic anhydride, in the presence of a base.

    Attachment of the 3,4-Dimethoxyphenyl Moiety: The 3,4-dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the 3,4-dimethoxyphenyl group and a suitable palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Methoxy vs. Hydroxy Substituents

  • 3,4-Dimethoxy Groups : Present in both the target compound and curcumin analogs (e.g., 3e, 2e), these groups enhance electron density and stability, correlating with strong antioxidant and enzyme inhibitory activities . For example, compound 3e showed IC₅₀ values of 8.2 µM for free radical scavenging, outperforming hydroxy-substituted analogs in antioxidant assays .
  • Hydroxy Groups : Curcumin analog 3d (4-hydroxy-3-methoxyphenyl) exhibited superior angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 5.7 µM), suggesting that polar groups may enhance interactions with ACE’s active site .

Core Structure Differences

  • Benzofuran vs. However, cyclic ketones (e.g., 2e) demonstrated stronger HIV-1 protease inhibition, likely due to conformational flexibility aiding protease active-site interactions .

Sulfur-Containing vs. Nitrogen-Containing Substituents

  • The methylsulfinyl group in ’s benzofuran derivative contributes to antibacterial activity, possibly through disrupting microbial membranes . In contrast, the target compound’s acetamido group may enable hydrogen bonding with biological targets, a mechanism critical for enzyme inhibition .

Biological Activity

Ethyl 3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran ring fused to a carboxylate group and an acetamido moiety. The presence of the methoxy groups on the phenyl ring significantly influences its chemical behavior and biological activity. Its molecular formula is C20_{20}H23_{23}N1_{1}O5_{5}, with a molecular weight of approximately 369.373 g/mol.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties , particularly against the hepatitis C virus (HCV). Research indicates that this compound can inhibit viral replication effectively. This activity suggests that it may serve as a lead candidate for developing antiviral drugs targeting HCV.

The proposed mechanism involves the compound's interaction with specific viral proteins, potentially disrupting their function and inhibiting replication pathways. Further studies are needed to elucidate these interactions fully.

Antimicrobial Activity

In addition to its antiviral effects, the compound has shown promise in antimicrobial research . Preliminary findings indicate moderate antibacterial and antifungal activities against various pathogens.

Comparative Studies

A comparative analysis of similar compounds reveals that this compound exhibits superior activity against certain bacterial strains when compared to other benzofuran derivatives. For instance:

CompoundMIC (mg/mL)MBC (mg/mL)Activity Type
Compound A0.23–0.700.47–0.94Bacterial
Compound B0.06–0.470.11–0.94Antifungal
This compoundTBDTBDAntiviral

Case Studies and Research Findings

  • Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced HCV replication rates in cultured hepatocytes, suggesting a viable pathway for therapeutic development.
  • Antibacterial Activity : A study comparing various benzofuran derivatives found that this compound exhibited promising antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).
  • Mechanistic Insights : Molecular docking studies have indicated that this compound may interact with key enzymes involved in bacterial cell wall synthesis, thereby inhibiting growth.

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